6-(5,6-Dimethoxybenzo(b)thien-2-yl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone
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Overview
Description
Org-9935 is a potent and selective inhibitor of phosphodiesterase 3 (PDE3), an enzyme that plays a crucial role in the regulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels in various cell types . This compound has been studied for its potential therapeutic applications in various fields, including cardiovascular diseases, respiratory diseases, and fertility regulation .
Preparation Methods
Two synthetic methods have been developed for the synthesis of Org-9935 . The first method involves six steps and yields an overall 34% yield, while the second method involves five steps and yields an overall 69% yield. Both methods start from commercially available 5,6-dimethoxybenzo[b]thiophene-2-carboxylic acid . The enantiomers of Org-9935 can be separated by chiral column chromatography, and the absolute stereochemistry of the enantiomers can be determined by X-ray crystallography .
Chemical Reactions Analysis
Scientific Research Applications
In chemistry, it is used as a tool to study the role of PDE3 in various cellular processes . In biology, Org-9935 has been used to investigate the regulation of cAMP and cGMP levels in different cell types . In medicine, Org-9935 has been studied for its potential use as a contraceptive in female macaques . Additionally, Org-9935 has been explored for its potential therapeutic applications in cardiovascular and respiratory diseases .
Mechanism of Action
Org-9935 exerts its effects by inhibiting the activity of PDE3, leading to increased levels of cAMP and cGMP in cells . These cyclic nucleotides act as secondary messengers in various signaling pathways, regulating physiological functions such as smooth muscle relaxation, platelet aggregation, and oocyte maturation . By inhibiting PDE3, Org-9935 enhances the signaling pathways mediated by cAMP and cGMP, resulting in its therapeutic effects .
Comparison with Similar Compounds
Org-9935 is similar to other PDE3 inhibitors such as cilostamide and milrinone . Org-9935 is unique in its high selectivity and potency for PDE3 inhibition . Other similar compounds include cilostazol and theophylline, which also inhibit PDE3 but have different pharmacological profiles and therapeutic applications .
Properties
CAS No. |
129425-83-8 |
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Molecular Formula |
C15H16N2O3S |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
3-(5,6-dimethoxy-1-benzothiophen-2-yl)-4-methyl-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C15H16N2O3S/c1-8-4-14(18)16-17-15(8)13-6-9-5-10(19-2)11(20-3)7-12(9)21-13/h5-8H,4H2,1-3H3,(H,16,18) |
InChI Key |
KIYDKXDCNSPKQQ-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)NN=C1C2=CC3=CC(=C(C=C3S2)OC)OC |
Canonical SMILES |
CC1CC(=O)NN=C1C2=CC3=CC(=C(C=C3S2)OC)OC |
Synonyms |
4,5-dihydro-6-(5,6-dimethoxybenzo(beta)thiophene)-2-carboximidamide hydrochloride Org 9935 Org-9935 |
Origin of Product |
United States |
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